molecular formula C13H12ClNO B1329095 4-(4-Chloro-3-methylphenoxy)aniline CAS No. 57688-18-3

4-(4-Chloro-3-methylphenoxy)aniline

Cat. No.: B1329095
CAS No.: 57688-18-3
M. Wt: 233.69 g/mol
InChI Key: RDQUFUIRVSSYFJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-3-methylphenoxy)aniline typically involves the reaction of 4-chloro-3-methylphenol with aniline under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where the phenol is first converted to a more reactive intermediate, such as a halide, before reacting with aniline . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These can include continuous flow processes and the use of catalysts to enhance reaction rates and yields. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-methylphenoxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

4-(4-Chloro-3-methylphenoxy)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, often involves this compound.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-methylphenoxy)aniline involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chloro-3-methylphenoxy)aniline is unique due to the presence of both chloro and methyl substituents on the phenoxy group. This combination of substituents can influence the compound’s reactivity and interactions with other molecules, making it particularly useful in specific research and industrial applications .

Properties

IUPAC Name

4-(4-chloro-3-methylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c1-9-8-12(6-7-13(9)14)16-11-4-2-10(15)3-5-11/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USOPVVWQPSBPTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=CC=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57688-18-3
Record name 4-(4-Chloro-3-methylphenoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57688-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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